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Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (CAS 1256358-57-2) is a specialized
organoboron intermediate characterized by a diaryl ether backbone. This structural motif is a
"privileged scaffold" in medicinal chemistry, frequently serving as the hydrophobic core for
kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemical agents.

This guide details the physicochemical properties, manufacturing protocols, and catalytic
applications of this compound, specifically focusing on its role as a nucleophile in Palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Physicochemical Properties

The compound consists of a phenylboronic acid moiety linked via an ether oxygen to a second
phenyl ring substituted with chlorine and fluorine. The halogenation pattern (4-Cl, 2-F) on the
distal ring is critical for metabolic stability, often blocking para-oxidation and modulating
lipophilicity.
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Property Specification

CAS Number 1256358-57-2
4-(4-chloro-2-fluorophenoxy)phenyl]boronic

IUPAC Name 4 P yp vl

acid

Molecular Formula

C12H9BCIFO3

Molecular Weight 266.46 g/mol
Appearance White to off-white solid
N Soluble in DMSO, MeOH, THF; sparingly
Solubility ]
soluble in water
SMILES OB(O)clcce(Oc2cec(Cl)cc2F)ccl
_ _ 158-162 °C (Typical for diaryl ether boronic
Melting Point

acids)

Synthesis & Manufacturing Logic

The synthesis of CAS 1256358-57-2 typically follows a convergent linear pathway. The critical

step is the construction of the diaryl ether linkage prior to borylation, as the boronic acid group

Is sensitive to the harsh conditions required for ether formation (e.g., Ullmann condensation).

Synthetic Pathway

o Ether Formation (Precursor Synthesis): Nucleophilic aromatic substitution (

) or Ullmann coupling between 4-chloro-2-fluorophenol and 1-bromo-4-fluorobenzene.

o Borylation: Lithium-halogen exchange of the resulting aryl bromide followed by electrophilic

trapping with a borate ester.

Reaction Workflow Visualization

© 2026 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

K2CO03, DMF, 100°C

Final Product:
(4-(4-Chloro-2-fluorophenoxy)phenylboronic acid

Click to download full resolution via product page

Caption: Convergent synthesis via SNAr ether formation followed by cryogenic lithiation-
borylation.

Critical Process Parameters (CPPs)

o Cryogenic Control: The lithiation step requires strict temperature control (<-70°C) to prevent
"scrambling” of the halogens. The 4-Cl and 2-F substituents on the distal ring are relatively
stable to n-BuLi at this temperature, but higher temperatures can lead to benzyne formation
or lithiation at the wrong position.

e Quench Efficiency: Rapid addition of Trimethyl borate or Triisopropyl borate is essential to
capture the aryllithium species before degradation.

Handling, Stability & Analytics
Boroxine Equilibrium

Like most boronic acids, this compound exists in a reversible equilibrium with its trimeric
anhydride (boroxine).

¢ Observation: NMR spectra in non-protic solvents (e.g.,
) often show broadened peaks or multiple sets of signals due to partial dehydration.
o Mitigation: For analytical purity checks (

NMR), add a drop of
or

to the NMR tube to shift the equilibrium entirely to the monomeric acid form.
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Storage Protocol

o Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

» Risk: Prolonged exposure to moist air can lead to protodeboronation (loss of the boron
group), yielding the parent diaryl ether.

Applications: The Suzuki-Miyaura Coupling

The primary utility of CAS 1256358-57-2 is as a nucleophilic coupling partner to attach the 4-(4-
chloro-2-fluorophenoxy)phenyl motif to heteroaromatic cores (pyridines, pyrimidines,
quinolines).

Mechanistic Insight

The electron-donating nature of the ether oxygen (phenoxy group) increases the electron
density on the phenyl ring attached to the boron. This facilitates the transmetallation step in the
Suzuki cycle, generally making this compound more reactive than electron-deficient arylboronic
acids.

Catalytic Cycle Visualization
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Caption: The Pd(0)/Pd(ll) catalytic cycle. The electron-rich ether accelerates Transmetallation.
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Experimental Protocol: Standard Cross-Coupling

Objective: Coupling (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid with a heteroaryl
chloride (e.g., 4-chloropyridine).

Reagents:

Boronic Acid (1.2 equiv)

Aryl Halide (1.0 equiv)

Catalyst:
(3-5 mol%)

Base:

(2.0 M ag. solution, 3 equiv)

Solvent: 1,4-Dioxane or DME.

Step-by-Step Methodology:

Charge: In a reaction vial, combine the aryl halide (1.0 mmol) and boronic acid (1.2 mmol,
320 mgQ).

o Catalyst Addition: Add

(0.03 mmol).

¢ Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
e Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and

solution (1.5 mL).

e Reaction: Heat to 90°C for 4—12 hours. Monitor conversion by LC-MS (Target mass = MW of
halide + 222.6 - 35.5).

o Workup: Dilute with EtOAc, wash with water/brine. Dry organic phase over
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 Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Note on Scavenging: If residual Palladium is a concern for biological testing, treat the organic
phase with a metal scavenger (e.g., SiliaMetS® Thiol) prior to concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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